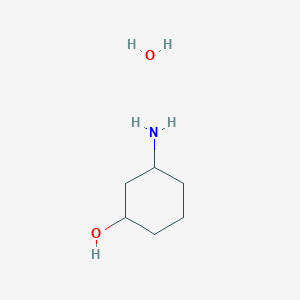

3-Aminocyclohexanol hydrate

Description

Significance as a Chiral Building Block in Advanced Organic Synthesis

The presence of multiple stereocenters in 3-aminocyclohexanol (B121133) makes it a crucial chiral building block in asymmetric synthesis. lookchem.comruifuchemical.com Chiral compounds, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. chemimpex.comlookchem.com

3-Aminocyclohexanol's specific stereoisomers, such as (1R,3S)-3-aminocyclohexanol, are used to introduce specific stereochemistry into a target molecule, influencing its biological and pharmacological properties. lookchem.comnih.gov Researchers utilize this compound to create complex molecules with a high degree of stereochemical control, which is essential for developing effective and selective drugs. chemimpex.com The synthesis of enantiomerically pure 3-aminocyclohexanols can be achieved through methods like enzymatic resolution and diastereoisomeric salt formation. researchgate.net

Role in the Development of Saturated Analogues for Pharmaceutically Relevant Motifs

There is a growing impetus in medicinal chemistry to develop saturated analogues of common aromatic motifs found in drug molecules. rsc.org The rationale behind this is the correlation between the number of aromatic rings in a compound and its potential as an oral drug candidate. rsc.org Saturated scaffolds, like the aminocyclohexanol framework, offer a three-dimensional structure that can provide improved pharmacological properties compared to their flat, aromatic counterparts. rsc.org

3-Aminocyclohexanol serves as a key precursor for these saturated analogues. rsc.org For instance, it has been incorporated into the structures of potential inhibitors for enzymes like mPGES-1 and 11β-HSD1. rsc.org Research has also demonstrated its use in the synthesis of cannabinoid receptor 1 (CB1) antagonists, where the replacement of a piperidine (B6355638) ring with a trans-hydroxylated cyclohexyl ring led to improved affinity. acs.org

Overview of 1,3-Amino Alcohols as Structural Components in Complex Molecules

The 1,3-amino alcohol motif, of which 3-aminocyclohexanol is a cyclic example, is a key structural component in numerous natural products, potent drugs, and medicinally important compounds. mdpi.com This structural unit is found in a diverse range of biologically active molecules, including HIV-protease inhibitors, μ-opioid receptor antagonists, the antibiotic negamycin, and serotonin (B10506) reuptake inhibitors. mdpi.comresearchgate.net

Beyond their presence in bioactive molecules, 1,3-amino alcohols are valuable chiral building blocks in their own right, serving as chiral ligands and auxiliaries in asymmetric synthesis. researchgate.netmdpi.com The development of new and efficient catalytic methods for the synthesis of 1,3-amino alcohols is an active area of research, as these compounds can be readily converted into a wide variety of heterocyclic structures of significant biological importance. researchgate.net The synthesis of syn-1,3-amino alcohol motifs can be achieved through highly selective methods like palladium-catalyzed allylic C-H amination. nih.gov

Interactive Data Table

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3-aminocyclohexan-1-ol;hydrate |

InChI |

InChI=1S/C6H13NO.H2O/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H2 |

InChI Key |

AAVVTXFGLQEXRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)O)N.O |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of 3 Aminocyclohexanol Systems

Isomeric Forms and Diastereomeric Relationships of 3-Aminocyclohexanols

The 3-aminocyclohexanol (B121133) molecule, with two stereogenic centers at carbons 1 and 3, can exist as four possible stereoisomers. These isomers are grouped into two pairs of enantiomers, which are diastereomerically related. The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring defines them as either cis or trans isomers. nih.govresearchgate.net

Cis- and Trans-Stereoisomerism in Cyclohexane Derivatives

In cyclohexane derivatives, cis and trans isomerism describes the relative spatial orientation of substituents on the ring. nih.govresearchgate.netuchile.cl For 3-aminocyclohexanol, the cis-isomer has both the amino and hydroxyl groups on the same side of the cyclohexane ring, while in the trans-isomer, they are on opposite sides. This stereochemical difference significantly influences the physical and chemical properties of the molecule.

The synthesis of 3-aminocyclohexanols often yields a mixture of cis and trans isomers. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in a mixture of THF and isopropyl alcohol produces both cis- and trans-3-aminocyclohexanols. nih.govnih.gov In a specific example involving the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine, the resulting product was a mixture of cis and trans isomers in an 89:11 ratio, respectively. nih.govresearchgate.net

The separation of these diastereomers can be challenging but is often achievable through column chromatography. nih.gov The distinct stereochemistry of each isomer can be confirmed using various NMR spectroscopy techniques, including COSY, HSQC, and NOESY, which help in elucidating the relative configuration of the substituents. nih.govresearchgate.net

Strategies for Achieving Enantiomeric Purity in 3-Aminocyclohexanol Synthesis

Achieving enantiomeric purity in the synthesis of 3-aminocyclohexanols is crucial for their application as chiral building blocks in asymmetric synthesis. researchgate.netnih.govchemimpex.com Several strategies are employed to obtain enantiomerically pure isomers:

Chiral Resolution: This is a common method for separating enantiomers from a racemic mixture.

Diastereomeric Salt Formation: This technique involves reacting the racemic 3-aminocyclohexanol with a chiral resolving agent, such as (R)-mandelic acid. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. For example, (R)-mandelic acid preferentially crystallizes with the (1R,3R)-enantiomer of 3-aminocyclohexanol, which can then be isolated and the free amine liberated.

Enzymatic Kinetic Resolution: Lipases are often used to selectively acylate one enantiomer of a racemic mixture. For N-protected cis- and trans-3-aminocyclohexanols, lipase-catalyzed enantioselective acylation in organic solvents can provide high enantioselectivities. researchgate.net For instance, Novozym 435 can selectively hydrolyze the (1S,3S)-enantiomer of Cbz-protected 3-aminocyclohexanol, leaving the (1R,3R)-isomer unreacted.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer.

Catalytic Hydrogenation: The use of chiral catalysts, such as palladium or platinum modified with chiral ligands like (R)-BINAP, can control the stereochemistry during the reduction of a prochiral precursor. This method can yield enantiomeric excesses greater than 95%.

Reduction of β-Enaminoketones with Chiral Auxiliaries: The use of a chiral amine, such as (S)-α-methylbenzylamine, in the formation of the starting β-enaminoketone can direct the stereochemical outcome of the subsequent reduction, leading to a diastereoselective synthesis of the corresponding 3-aminocyclohexanol. nih.gov

The table below summarizes and compares different methods for achieving enantiomeric purity.

| Method | Description | Typical Enantiomeric Excess (%) | Yield (%) | Scalability |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent (e.g., (R)-mandelic acid). | >99 | 65 | Moderate |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer (e.g., using Novozym 435). | 98 | 60 | Low |

| Asymmetric Catalytic Hydrogenation | Hydrogenation using a metal catalyst with a chiral ligand (e.g., Pd/C with (R)-BINAP). | 95–98 | 85 | High |

Conformational Behavior and Dynamics in Solution and Solid State

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. transformationtutoring.com The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. numberanalytics.com

Chair Conformations and Conformational Equilibria

For 3-aminocyclohexanol, the cis and trans isomers exhibit different conformational preferences.

cis-Isomer: The cis-isomer can exist in two chair conformations that are in equilibrium: one with the amino and hydroxyl groups in diequatorial positions (ee) and another with them in diaxial positions (aa). researchgate.net

trans-Isomer: The trans-isomer also exists in two interconverting chair conformations, with the substituents in axial-equatorial (ae) or equatorial-axial (ea) arrangements.

The position of this equilibrium is influenced by steric interactions. Generally, substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. numberanalytics.com However, other factors, such as intramolecular hydrogen bonding, can significantly alter this preference.

NMR spectroscopy is a powerful tool for studying these conformational equilibria. The coupling constants between vicinal protons, particularly the H1 and H3 protons, can provide information about their dihedral angles and thus their axial or equatorial disposition. nih.gov For example, large coupling constants (around 10-12 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (around 2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. nih.gov

In some cases, a boat conformation may be adopted to alleviate severe steric strain that would be present in a chair conformation. For instance, a derivative of trans-4-aminocyclohexanol (B47343) was found to adopt a boat conformation, as confirmed by NOESY experiments which showed spatial proximity between protons that would be distant in a chair conformation. nih.gov

Influence of Intramolecular Hydrogen Bonding on Conformation

A key factor governing the conformational equilibrium in cis-3-aminocyclohexanol and its derivatives is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group (O-H···N). researchgate.net This interaction can stabilize the diaxial conformation, which would otherwise be destabilized by 1,3-diaxial steric repulsions. researchgate.netresearchgate.net

The strength of this intramolecular hydrogen bond is influenced by the substitution on the nitrogen atom. For example, in cis-3-N-ethylaminocyclohexanol, the diaxial conformer is significantly populated in nonpolar solvents due to this hydrogen bonding. researchgate.net The presence and strength of this bond can be studied using techniques like CNDO/2 calculations, which can predict the hydroxy stretching frequency. tandfonline.com

Solvent-Dependent Conformational Transitions and Fluxionality

The conformational equilibrium of 3-aminocyclohexanol systems is highly dependent on the solvent. uchile.clresearchgate.net This is primarily due to the competition between intramolecular and intermolecular hydrogen bonding.

In nonpolar solvents like carbon tetrachloride (CCl4) or deuterated cyclohexane (C6D12), the intramolecular O-H···N hydrogen bond in the cis-isomer is favored, leading to a higher population of the diaxial conformer. researchgate.netresearchgate.net However, in polar, hydrogen-bond-accepting solvents like DMSO-d6 or pyridine-d5, the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl group. researchgate.netpacific.edu This disrupts the intramolecular hydrogen bond and shifts the equilibrium towards the diequatorial conformer, which is sterically more favorable. researchgate.netresearchgate.net

The following table illustrates the solvent effect on the conformational equilibrium of cis-3-N-ethylaminocyclohexanol (cis-3-EACOL) and cis-3-N,N-diethylaminocyclohexanol (cis-3-DEACOL). researchgate.net

| Compound | Solvent | % Diaxial Conformer | ΔG° (ee-aa) (kcal/mol) |

| cis-3-EACOL | CCl4 | 92 | 1.48 |

| cis-3-EACOL | DMSO-d6 | 10 | -1.31 |

| cis-3-DEACOL | CCl4 | 36 | -0.33 |

| cis-3-DEACOL | Pyridine-d5 | 7 | -1.55 |

The concentration of the solution can also influence the conformational equilibrium. For cis-3-aminocyclohexanol and its N-methyl derivative, an increase in concentration in acetone-d6 (B32918) or CDCl3 leads to a higher population of the diequatorial conformer, suggesting that intermolecular hydrogen bonding becomes more significant at higher concentrations. researchgate.net

Advanced Synthetic Methodologies for 3 Aminocyclohexanol and Its Derivatives

Chemo- and Stereoselective Synthesis of 3-Aminocyclohexanol (B121133) Isomers

The controlled synthesis of specific stereoisomers of 3-aminocyclohexanol is essential for investigating their structure-activity relationships and for their use as chiral building blocks. Methodologies have been developed to selectively access either cis or trans isomers through carefully designed reaction pathways.

Reduction of β-Enaminoketones to Access Cis- and Trans-3-Aminocyclohexanols

A notable method for preparing both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. nih.govepa.govdntb.gov.uaresearchgate.net This two-step process begins with the condensation of a 1,3-cyclohexanedione (B196179) with a primary amine to form the corresponding β-enaminoketone, followed by a diastereoselective reduction.

The initial synthesis starts with the condensation reaction of a substituted 1,3-cyclohexanedione, such as 4,4-dimethyl-1,3-cyclohexanedione (B1345627), with an amine like benzylamine (B48309) or (S)-α-methylbenzylamine. nih.gov This reaction is typically carried out in toluene (B28343) at reflux, using a Dean-Stark trap to remove the water formed, which drives the reaction to completion and yields the β-enaminoketones in high yields of 85-87%. nih.govresearchgate.net

The subsequent step is the reduction of the β-enaminoketone. A common procedure uses sodium metal in a mixture of THF and isopropyl alcohol at room temperature. nih.govdntb.gov.ua This reduction affords a diastereomeric mixture of the corresponding 1,3-amino alcohols in good yields, typically around 75-77%. nih.gov For instance, the reduction of the enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine yields a mixture of cis and trans isomers in an 89:11 ratio. nih.govresearchgate.net The individual diastereomers can then be separated by column chromatography. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Yield | Diastereomeric Ratio (cis:trans) |

| 1. Condensation | 4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine | Toluene, reflux, Dean-Stark trap | β-enaminoketone | 87% nih.gov | N/A |

| 2. Reduction | β-enaminoketone from Step 1 | Sodium, THF/isopropyl alcohol, room temp. | Diastereomeric mixture of 3-aminocyclohexanols | 75% nih.gov | 89:11 nih.govresearchgate.net |

Asymmetric Catalytic Approaches to 1,3-Amino Alcohol Scaffolds

While the reduction of cyclic precursors is effective for 3-aminocyclohexanol, a broader range of asymmetric catalytic methods has been developed for the general synthesis of chiral 1,3-amino alcohol scaffolds. These advanced strategies utilize transition metal catalysts to achieve high levels of stereocontrol.

Metalloenamine-Based Diastereoselective Additions to Aldehydes

The highly diastereoselective addition of metalloenamines to aldehydes represents a powerful method for constructing syn- and anti-1,3-amino alcohol derivatives. nih.gov This approach utilizes metalloenamines derived from N-sulfinyl imines. nih.gov The reaction produces β-hydroxy-N-sulfinyl imine intermediates, which can then be selectively reduced to yield either the syn- or anti-1,3-amino alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome; reduction with catecholborane typically yields the syn-diastereomer, while using LiBHEt₃ provides the anti-diastereomer, both with very high diastereomeric ratios. nih.gov

Copper-Catalyzed Hydroamination Strategies for γ-Amino Alcohols

Copper-catalyzed asymmetric hydroamination has emerged as an efficient one-step method for producing chiral γ-amino alcohols (1,3-amino alcohols) from readily available starting materials. nih.govnih.gov This strategy can be applied to unprotected allylic alcohols, offering excellent regio- and enantioselectivity under mild reaction conditions. nih.govacs.org The proposed mechanism involves the formation of a chiral copper hydride species. nih.govacs.org This active catalyst facilitates the hydrocupration of a silyl-protected allylic alcohol, creating a chiral alkyl copper intermediate that subsequently reacts with a hydroxylamine (B1172632) derivative to produce the desired chiral γ-amino alcohol. nih.govacs.org This method is valued for its broad functional group tolerance and its ability to avoid the unproductive reduction of the starting allylic alcohol. nih.govacs.org Recent advancements have also enabled the synthesis of γ-amino alcohols containing challenging tertiary carbon stereocenters. acs.org

Ruthenium-Catalyzed N-Demethylative Rearrangements of Isoxazolidines

A highly efficient and stereospecific route to enantioenriched syn-1,3-aminoalcohols involves the ruthenium-catalyzed asymmetric N-demethylative rearrangement of 1,2-isoxazolidines. bohrium.comnih.govresearchgate.netacs.org In this process, isoxazolidine (B1194047) intermediates are generated in situ from a nitrone bearing a chiral auxiliary and an alkene, such as styrene. bohrium.comacs.org The ruthenium catalyst then promotes a rearrangement to form chiral cis-1,3-oxazinanes, which are stable precursors to the final amino alcohol. bohrium.comacs.org This reaction proceeds in good yields, with one example reporting an 84% yield as a single diastereomer. acs.org The resulting N-H-1,3-oxazinanes can be readily converted to the desired N-H-1,3-aminoalcohols in a single step. researchgate.net

Palladium-Catalyzed Cyclization of Trichloroacetimidates

The palladium-catalyzed cyclization of homoallylic trichloroacetimidates provides an effective pathway to 4,6-cis-disubstituted 5,6-dihydro-1,3-oxazines, which serve as valuable precursors for 1,3-amino alcohols. nih.govacs.org This reaction demonstrates high diastereoselectivity, favoring the formation of the cis-isomers with ratios up to >20:1. nih.govacs.org The stereochemical outcome is influenced by the steric bulk of the substituents adjacent to the trichloroacetimidate (B1259523) group. acs.org The resulting cyclic products are synthetic equivalents of protected 1,3-amino alcohols and can be chemoselectively hydrolyzed to access the target compounds. nih.govacs.org

Stereocontrolled Boron Conjugate-Addition/Reduction/Oxidation Processes

The development of catalytic methods for the enantioselective formation of carbon-boron bonds is a significant area in organoboron chemistry. nih.gov Boron conjugate addition (BCA) reactions, in particular, offer a powerful tool for creating stereogenic centers. While copper-based complexes are common, chiral N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for these transformations, providing unique chemoselectivity. nih.gov

This approach can be applied to cyclic enones, such as cyclohexenones, to introduce a boron-substituted quaternary carbon stereocenter. nih.gov For instance, the conjugate boration of six- and seven-membered cyclic enones can be achieved with high enantioselectivity (up to 99% ee) using a copper-ligand complex like copper–(R,S)-Taniaphos. rsc.org The resulting β-boryl ketone is a versatile intermediate. Subsequent reduction of the ketone and oxidation of the carbon-boron bond would yield the desired aminocyclohexanol derivative, with the stereochemistry controlled by the initial conjugate addition and subsequent reduction steps. This sequence provides a strategic route to cyclic β-hydroxy carbonyls and, by extension, to aminocyclohexanols following amination. rsc.org

A related one-pot sequence involving β-boration/reduction/oxidation has been successfully applied to α,β-unsaturated imines to produce γ-amino alcohols with high enantioselectivity and diastereoselectivity. nih.gov This demonstrates the potential of leveraging boron chemistry to control the stereochemical outcome in the synthesis of amino alcohols.

Biocatalytic Routes for Aminocyclohexanol Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit exceptional regio- and stereoselectivity, which is particularly advantageous for creating complex molecules with multiple stereocenters. nih.govd-nb.info

Ketoreductases (KREDs) are powerful biocatalysts for the stereoselective reduction of ketones to alcohols. thieme-connect.com In the synthesis of aminocyclohexanols, KREDs can be employed to reduce a ketone precursor with high diastereoselectivity. thieme-connect.com This strategy is particularly effective in the synthesis of 4-aminocyclohexanol isomers, a process that highlights the modularity and selectivity of enzymatic cascades. d-nb.inforesearchgate.net

The process often starts with a diketone, such as 1,4-cyclohexanedione (B43130), which is selectively mono-reduced by a regioselective KRED to yield a hydroxyketone intermediate (e.g., 4-hydroxycyclohexanone). d-nb.infosemanticscholar.org This enzymatic reduction is highly efficient, achieving high conversion with a low content of a co-substrate like isopropanol, making the process economically attractive. d-nb.info By selecting the appropriate KRED, chemists can control the stereochemistry of the resulting hydroxyl group, which is crucial for determining the final cis/trans configuration of the amino alcohol. thieme-connect.com A key advantage is the ability to screen a wide array of commercially available KREDs to identify enzymes that provide efficient access to either diastereomer of the target molecule. thieme-connect.com

| Enzyme | Substrate | Product | Diastereomeric Ratio (dr) | Yield |

| Ketoreductase (KRED) | 4-Alkyl-4-aminocyclohexanone | cis/trans-4-Alkyl-4-aminocyclohexanol | >99:1 | 99% (on kg scale) |

| Lactobacillus kefir (LK)-KRED | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | N/A (regioselective) | High Conversion |

This table presents data on the use of ketoreductases for the synthesis of aminocyclohexanol precursors, demonstrating high yield and stereoselectivity. d-nb.infothieme-connect.com

Amine transaminases (ATAs) are instrumental in the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org This represents an economically and environmentally favorable alternative to metal-catalyzed asymmetric methods. rsc.org In the context of aminocyclohexanol synthesis, ATAs can be used to introduce the amino group stereoselectively onto a hydroxyketone intermediate, which may be generated by a KRED in a preceding step. d-nb.inforesearchgate.net

The modularity of this biocatalytic system is a significant advantage; by choosing stereocomplementary ATAs, both cis- and trans-aminocyclohexanols can be synthesized with good to excellent diastereomeric ratios. d-nb.infosemanticscholar.org The success of this strategy relies on identifying highly selective enzymes that act on the desired hydroxyketone substrate without significant side reactions on the initial diketone starting material. d-nb.inforesearchgate.net Protein engineering, combining rational design and directed evolution, can be used to develop ATA variants with high selectivity for sterically demanding substrates. rsc.org

| Enzyme System | Substrate | Product | Diastereomeric Ratio (dr) | Key Feature |

| KRED + Amine Transaminase | 1,4-Cyclohexanedione | cis- and trans-4-Aminocyclohexanol (B47343) | Good to Excellent | Modular system using stereocomplementary ATAs |

| Amine Transaminase (Engineered) | Bicyclic Ketone | exo-Bicyclic Amine | >99.5% selectivity | Protein engineering for demanding substrates |

This table illustrates the application of amine transaminases in synthesizing aminocyclohexanols and other complex amines, highlighting the high selectivity achievable. d-nb.inforsc.org

One-Pot and Multicomponent Reaction Paradigms for Efficient Synthesis

Modern synthetic chemistry emphasizes efficiency, step economy, and the reduction of waste. nih.gov One-pot and multicomponent reactions (MCRs) are powerful strategies that align with these goals by combining multiple reaction steps into a single operation without isolating intermediates. nih.govorganic-chemistry.org

The biocatalytic synthesis of aminocyclohexanols is an excellent example of a one-pot sequential cascade. The stereoselective preparation of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione can be performed in a one-pot sequential or cascade mode. d-nb.inforesearchgate.netsemanticscholar.org This process involves an initial regioselective mono-reduction of the diketone catalyzed by a KRED, followed by a stereoselective transamination of the resulting hydroxyketone intermediate using an ATA. d-nb.info This approach avoids intermediate isolation and purification, minimizes byproduct formation, and results in high reaction yields. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer another route to building molecular complexity efficiently. nih.govorganic-chemistry.org While a specific MCR for 3-aminocyclohexanol is not detailed in the provided context, named reactions like the Mannich or Petasis reactions provide a framework for the three-component synthesis of amino alcohols and their derivatives. nih.gov For example, a protocol has been developed for the preparation of β-enaminoketones from 1,3-cyclohexanediones, which are then reduced to afford cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net This two-step sequence streamlines the synthesis from simple cyclic precursors.

Chemical Transformations and Derivatization Studies of 3 Aminocyclohexanol Scaffolds

Carbon-Carbon Bond Formation Reactions Involving 3-Aminocyclohexanol (B121133)

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons. The functional groups of 3-aminocyclohexanol can be leveraged to participate in reactions that form new carbon-carbon bonds, expanding its utility as a synthetic intermediate.

The Mannich reaction is a three-component condensation reaction that involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an acidic proton (like a ketone) to form a β-amino carbonyl compound, commonly known as a Mannich base. oarjbp.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. nih.gov

While direct Mannich reactions using 3-aminocyclohexanol are not extensively documented, the principles of the reaction can be applied to its derivatives. For instance, the amino group of a protected 3-aminocyclohexanol derivative can react with an aldehyde and a ketone to yield a β-aminoketone. The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org

A plausible synthetic route could involve the protection of the hydroxyl group of 3-aminocyclohexanol, followed by a Mannich reaction with formaldehyde (B43269) and a suitable ketone. The resulting β-aminoketone could then be deprotected to yield the final product.

Table 1: Representative Mannich-Type Reaction for the Synthesis of a β-Aminocyclohexanone Derivative

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Ketone) | Product |

| O-protected 3-aminocyclohexanol | Formaldehyde | Acetophenone | O-protected-N-((3-oxo-3-phenylpropyl)amino)cyclohexanol |

Reductive amination, also known as reductive alkylation, is a highly efficient method for the formation of amines. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org It is a versatile method for creating new carbon-nitrogen bonds and is widely used for the functionalization of primary and secondary amines. masterorganicchemistry.com 3-Aminocyclohexanol, being a primary amine, is an excellent substrate for reductive amination with various aldehydes and ketones to produce secondary amines.

The reaction typically proceeds in a one-pot fashion where the amine and the carbonyl compound are mixed in the presence of a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate iminium ion without reducing the starting carbonyl compound. masterorganicchemistry.com

This strategy allows for the introduction of a wide range of substituents onto the nitrogen atom of 3-aminocyclohexanol, depending on the choice of the aldehyde or ketone. The reaction is generally high-yielding and tolerates a variety of functional groups. nih.govd-nb.info

Table 2: Examples of Reductive Amination with 3-Aminocyclohexanol

| Carbonyl Compound | Reducing Agent | Product |

| Benzaldehyde | NaBH3CN | 3-(Benzylamino)cyclohexanol |

| Acetone | NaBH(OAc)3 | 3-(Isopropylamino)cyclohexanol |

| Cyclohexanone (B45756) | NaBH3CN | 3-(Cyclohexylamino)cyclohexanol |

Cyclization and Ring Formation Reactions Utilizing 3-Aminocyclohexanol Moieties

The bifunctional nature of 3-aminocyclohexanol makes it an ideal starting material for the synthesis of various heterocyclic structures, particularly those containing nitrogen and oxygen. Intramolecular reactions between the amino and hydroxyl groups, or their derivatives, can lead to the formation of bicyclic scaffolds and other ring systems.

Nitrogen-containing bicyclic scaffolds are prevalent in many biologically active natural products and pharmaceutical agents. nih.gov The 3-aminocyclohexanol framework can serve as a precursor for the construction of such bicyclic systems. One common strategy involves the derivatization of the amino and hydroxyl groups to introduce reactive functionalities that can undergo intramolecular cyclization.

For example, the hydroxyl group can be converted into a good leaving group, and the amino group can be acylated with a moiety containing a nucleophilic site. Subsequent intramolecular cyclization would lead to the formation of a bicyclic structure. Alternatively, the amino group can be functionalized with a group containing an electrophilic center, which can then react with the hydroxyl group.

A specific example is the synthesis of 6-azabicyclo[3.2.1]octane scaffolds, which can be achieved through an intramolecular β-C–H functionalization of substituted cyclohexanones. nih.gov While not starting directly from 3-aminocyclohexanol, a derivative of it could potentially be used in a similar intramolecular cyclization.

1,3-Oxazinanes are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom in a 1,3-relationship. These structures are valuable building blocks in organic synthesis and can be prepared from 1,3-amino alcohols. organic-chemistry.org Since 3-aminocyclohexanol is a cyclic 1,3-amino alcohol, it is a suitable precursor for the synthesis of fused oxazinane derivatives.

The formation of an oxazinane ring from 3-aminocyclohexanol can be achieved by reacting it with an aldehyde or a ketone. This reaction leads to the formation of a bicyclic system where the oxazinane ring is fused to the cyclohexane (B81311) ring. The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration to form the cyclic imine, which is then reduced in situ or exists as the stable oxazinane. These bicyclic oxazinanes can serve as chiral auxiliaries or as intermediates for the synthesis of more complex molecules. derpharmachemica.comijrpr.com

Table 3: Synthesis of Fused Oxazinane Derivatives from 3-Aminocyclohexanol

| Carbonyl Compound | Reaction Conditions | Product |

| Formaldehyde | Acid catalyst | Octahydro-2H-benzo[e] nih.govunizin.orgoxazine |

| Benzaldehyde | Acid catalyst | 2-Phenyloctahydro-2H-benzo[e] nih.govunizin.orgoxazine |

| Acetone | Acid catalyst | 2,2-Dimethyloctahydro-2H-benzo[e] nih.govunizin.orgoxazine |

Functional Group Interconversions and Modifications on the Cyclohexane Ring

The amino and hydroxyl groups of 3-aminocyclohexanol can be converted into a variety of other functional groups, thereby expanding its synthetic utility. ub.edu These interconversions must take into account the stereochemistry of the cyclohexane ring, as the reactivity of a functional group can be influenced by its axial or equatorial position. unizin.orgnih.gov

The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. It can also be oxidized to a ketone, providing a handle for further carbon-carbon bond-forming reactions. Dehydration of the alcohol can lead to the formation of an alkene, cyclohexene, which can then undergo a variety of addition reactions. athabascau.calibretexts.org

The amino group can be protected and then modified, or it can be converted into other nitrogen-containing functionalities. For example, it can be diazotized and replaced with other groups, although this is less common for cyclic amines. The interplay between the amino and hydroxyl groups allows for selective protection and reaction schemes to modify one group while leaving the other intact.

The conformation of the cyclohexane ring is also a critical factor in these transformations. Substituents in an equatorial position are generally more stable and less sterically hindered than those in an axial position, which can affect the rates and outcomes of reactions. unizin.org

Table 4: Examples of Functional Group Interconversions on the 3-Aminocyclohexanol Ring

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Hydroxyl (-OH) | TsCl, pyridine | Tosylate (-OTs) |

| Hydroxyl (-OH) | PCC | Ketone (C=O) |

| Amino (-NH2) | Boc2O | Boc-protected amine (-NHBoc) |

| Hydroxyl (-OH) | H2SO4, heat | Alkene (C=C) |

Synthesis of Complex Molecular Architectures with 3-Aminocyclohexanol as a Core

The strategic incorporation of the 3-aminocyclohexanol motif allows for the development of sophisticated molecular structures, including spirocyclic systems and fused heterocycles. The chirality of the 3-aminocyclohexanol unit is often pivotal in guiding the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

One notable application of this scaffold is in the synthesis of substituted piperidine (B6355638) derivatives. Piperidines are ubiquitous structural motifs in a vast number of bioactive compounds and pharmaceuticals. The 3-aminocyclohexanol backbone can be chemically transformed through various synthetic routes to yield highly functionalized piperidines. For instance, ring-opening and subsequent recyclization strategies can be employed to convert the cyclohexanol (B46403) ring into a piperidine core, with the original stereocenters of the 3-aminocyclohexanol directing the stereochemistry of the newly formed heterocyclic system.

Furthermore, the bifunctional nature of 3-aminocyclohexanol makes it an ideal substrate for multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. The amino and hydroxyl groups of the 3-aminocyclohexanol scaffold can participate in these reactions to generate complex heterocyclic structures, such as spirooxindoles, in a single synthetic step. Spirooxindoles are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.

A key aspect of utilizing the 3-aminocyclohexanol scaffold is the ability to selectively protect and activate the amino and hydroxyl groups, allowing for sequential and controlled derivatization. This strategic manipulation is crucial for the construction of more elaborate molecular frameworks.

Detailed research findings have demonstrated the synthesis of various substituted 3-aminocyclohexanol derivatives, which then serve as advanced intermediates for more complex targets. For example, the synthesis of both cis- and trans-3-aminocyclohexanols has been achieved through the reduction of β-enaminoketones, which are themselves prepared from 1,3-cyclohexanediones. mdpi.com

Table 1: Synthesis of Substituted 3-Aminocyclohexanol Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4,4-dimethyl-1,3-cyclohexanedione (B1345627) | Benzylamine (B48309), Toluene (B28343), reflux | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 | mdpi.com |

| 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | Sodium, THF/isopropyl alcohol, rt | cis/trans-3-(Benzylamino)-5,5-dimethylcyclohexan-1-ol | 77 | mdpi.com |

| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine, Toluene, reflux | 3-(((S)-1-Phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 87 | mdpi.com |

| 3-(((S)-1-Phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-one | Sodium, THF/isopropyl alcohol, rt | 5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol | 75 | mdpi.com |

The resulting substituted 3-aminocyclohexanol derivatives, with their defined stereochemistry, are then poised for further elaboration into more complex molecular architectures. The presence of the benzyl (B1604629) or phenylethyl groups on the nitrogen atom not only serves as a protecting group but can also influence the stereochemical course of subsequent transformations.

While the direct synthesis of highly complex, multi-ring systems starting from 3-aminocyclohexanol is a field of ongoing research, the foundational studies on the preparation and derivatization of this scaffold underscore its significant potential. The ability to generate a variety of stereochemically defined 3-aminocyclohexanol derivatives provides a robust toolkit for synthetic chemists to tackle the construction of challenging molecular targets. The strategic application of this chiral building block is anticipated to continue to play a crucial role in the development of new therapeutic agents and in the total synthesis of complex natural products.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 3 Aminocyclohexanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of 3-aminocyclohexanol (B121133) systems. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure and preferred conformation in solution can be assembled.

¹H NMR Spectroscopy: Analysis of Proton Environments and Coupling Constants

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of each proton in the 3-aminocyclohexanol ring. The chemical shifts (δ) of the protons attached to the carbons bearing the hydroxyl (C1-H) and amino (C3-H) groups are particularly diagnostic. These protons typically appear as multiplets due to coupling with neighboring protons.

The stereochemistry of the molecule, specifically the cis or trans relationship between the amino and hydroxyl groups, significantly influences the coupling constants (J-values). nih.gov Analysis of the multiplicity and J-values for the C1 and C3 protons can establish their axial or equatorial disposition. For instance, large coupling constants (typically 8-12 Hz) are indicative of axial-axial relationships between adjacent protons, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. researchgate.net In one study of a substituted cis-3-aminocyclohexanol derivative, the protons at H1 and H3 exhibited triplet of triplets multiplicities with coupling constants of approximately 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively. researchgate.net This pattern confirmed the axial position of both protons, which in turn established an equatorial orientation for the hydroxyl and amino groups. nih.gov

The protons on the cyclohexane (B81311) ring that are not attached to the functional groups also provide a complex, often overlapping, series of signals. stackexchange.com Detailed analysis of these signals, sometimes requiring advanced techniques, can further confirm the ring's conformation.

Table 1: Representative ¹H NMR Data for a cis-3-Aminocyclohexanol Derivative researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |

| H1 | 3.65 | tt | 11.2, 4.8 | Axial |

| H3 | 2.53 | tt | 11.6, 4.0 | Axial |

Note: Data is for a substituted derivative and may vary for 3-aminocyclohexanol hydrate (B1144303).

¹³C NMR Spectroscopy: Characterization of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the 3-aminocyclohexanol molecule. oregonstate.edu A typical proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

The chemical shifts of the carbons bonded to the electronegative oxygen (C1) and nitrogen (C3) atoms are shifted downfield compared to the other ring carbons. chemicalbook.com For example, C1 (the carbon with the -OH group) and C3 (the carbon with the -NH2 group) in substituted 3-aminocyclohexanol derivatives have been observed at approximately 66.8 ppm and 48.1 ppm, respectively. nih.gov The relative stereochemistry (cis vs. trans) can also induce subtle but measurable differences in the ¹³C chemical shifts due to changes in steric interactions and ring strain. nih.gov

Table 2: Representative ¹³C NMR Data for a cis-3-Aminocyclohexanol Derivative nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CHOH) | 66.8 |

| C2 (-CH₂) | 43.3 |

| C3 (-CHNH₂) | 48.1 |

| C4 (-CH₂) | 31.8 |

| C5 (-CH₂) | 26.0 |

| C6 (-CH₂) | 33.3 |

Note: Data is for a substituted derivative and may vary for 3-aminocyclohexanol hydrate. Assignments are illustrative.

Advanced 2D NMR Techniques (e.g., NOESY) for Stereochemical Assignments and Conformational Studies

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning stereochemistry and studying the conformational preferences of 3-aminocyclohexanol systems. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. youtube.com This experiment detects through-space correlations between protons that are close to each other (typically within 5 Å), regardless of whether they are directly bonded. acdlabs.com For 3-aminocyclohexanol, a NOESY experiment can definitively establish the relative stereochemistry. For example, in a cis isomer where the hydroxyl and amino groups are both equatorial, the axial protons at C1 and C3 would be in close spatial proximity, resulting in a cross-peak in the NOESY spectrum. nih.gov Conversely, in the trans isomer, these protons would be far apart, and no such correlation would be observed. researchgate.net The presence or absence of these key NOESY cross-peaks provides compelling evidence for stereochemical assignment and helps to confirm the preferred chair conformation of the cyclohexane ring. nih.govresearcher.life

¹⁹F NMR Spectroscopy for Fluorinated Derivatives

For fluorinated derivatives of 3-aminocyclohexanol, ¹⁹F NMR spectroscopy is a highly effective characterization tool. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high sensitivity, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govhuji.ac.il

¹⁹F NMR can be used to confirm the successful incorporation of fluorine into the molecule. ed.ac.uk Furthermore, the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides valuable structural information that can be observed in both ¹H, ¹³C, and ¹⁹F spectra. nih.gov Advanced 2D NMR experiments that correlate ¹⁹F with ¹H and ¹³C can be used to map the connectivity around the fluorine atom, aiding in the complete structural elucidation of complex fluorinated analogs. nih.gov This technique is instrumental in studying reaction mechanisms and confirming the regiochemistry and stereochemistry of fluorination reactions involving 3-aminocyclohexanol systems. nih.gov

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds like this compound. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule's arrangement in the solid state can be generated. carleton.edu

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single crystal X-ray diffraction is the gold standard for determining the solid-state structure, including precise bond lengths, bond angles, and torsional angles. springernature.com For chiral molecules like 3-aminocyclohexanol, this technique can unambiguously determine the absolute configuration of all stereogenic centers, often by analyzing the anomalous scattering of the X-rays. nih.govresearchgate.net The Flack parameter, derived from the diffraction data, is a key indicator used to confidently assign the absolute stereochemistry. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in a solid-state lattice, governed by various intermolecular interactions. In systems involving 3-Aminocyclohexanol, X-ray crystallography is the definitive technique for determining the precise three-dimensional structure. nih.govnih.gov The analysis of the resulting crystal structure provides critical insights into the supramolecular architecture, which is stabilized by a network of non-covalent interactions. mdpi.comnih.gov

To quantitatively and qualitatively analyze these complex interactions, techniques such as Hirshfeld surface analysis are employed. doi.org This method partitions crystal space, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties like the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close-contact interactions, which are typically strong hydrogen bonds. doi.orgscirp.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize the various intermolecular contacts within the crystal. For aminocyclohexanol systems, these plots typically show significant contributions from H···H, O···H, and N···H contacts, confirming the prevalence of van der Waals forces and hydrogen bonding in stabilizing the crystal lattice. doi.orgnih.govmdpi.com

| C-H···O Interactions | Weak hydrogen bonds involving the cyclohexane ring C-H groups. | Act as secondary stabilizing forces in the crystal structure. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ingrsc.org The IR spectrum of 3-Aminocyclohexanol provides distinct absorption bands that confirm the presence of its key functional groups: hydroxyl (-OH), amino (-NH₂), and alkane C-H bonds.

A defining feature in the spectrum of 3-Aminocyclohexanol is a very broad and intense absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration in alcohols and is significantly broadened due to extensive intermolecular hydrogen bonding. pressbooks.pubyoutube.comwpmucdn.comkhanacademy.org The presence of water of hydration in the hydrate form would also contribute to this broad absorption.

The N-H stretching vibrations of the primary amine group typically appear in the same region (3300-3500 cm⁻¹). pressbooks.pubopenstax.org Primary amines (R-NH₂) characteristically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. pressbooks.pubwpmucdn.comopenstax.org These N-H bands are generally sharper and less intense than the O-H band. youtube.comopenstax.org

The C-H stretching vibrations from the cyclohexane ring are observed as strong absorptions in the 2850-2960 cm⁻¹ range, which is characteristic of sp³ hybridized C-H bonds in alkanes. pressbooks.pubopenstax.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for 3-Aminocyclohexanol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectral Characteristics |

|---|---|---|---|

| Alcohol O-H | Stretching | 3200 - 3600 | Strong, very broad peak due to hydrogen bonding. pressbooks.pubwpmucdn.com |

| Amine N-H | Stretching | 3300 - 3500 | Two sharp peaks (asymmetric & symmetric), medium intensity. pressbooks.pubopenstax.org |

| Alkane C-H | Stretching | 2850 - 2960 | Strong, sharp peaks. openstax.orglibretexts.org |

| Amine N-H | Bending (Scissoring) | ~1600 | Variable intensity peak. wpmucdn.com |

| Alkane C-H | Bending (Scissoring) | 1450 - 1470 | Medium intensity peak. libretexts.org |

| Alcohol C-O | Stretching | 1000 - 1260 | Strong intensity peak. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound with high accuracy. bioanalysis-zone.comnih.govmasonaco.org For 3-Aminocyclohexanol (C₆H₁₃NO), HRMS can measure its monoisotopic mass to several decimal places, allowing for unambiguous formula confirmation. The calculated exact mass of the neutral molecule is 115.099714 Da. nih.govchemspider.com In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule [M+H]⁺ with a calculated m/z of 116.10752.

Beyond accurate mass determination, MS/MS experiments in HRMS provide detailed information about the molecule's structure through fragmentation analysis. nih.gov The fragmentation of 3-Aminocyclohexanol is characteristic of aliphatic alcohols and amines. libretexts.org

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom results in the formation of a stable, resonance-stabilized cation. For 3-Aminocyclohexanol, alpha-cleavage can occur on either side of the carbon atoms bearing the -OH or -NH₂ groups.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (H₂O, 18 Da), resulting in a fragment ion at [M-18]⁺. libretexts.orglibretexts.org

Loss of Ammonia (B1221849): Similarly, amines can lose a neutral ammonia molecule (NH₃, 17 Da), although this is often less favorable than alpha-cleavage.

Loss of M-1: Aliphatic amines often show a significant peak at M-1 due to the loss of a hydrogen atom. miamioh.edu

Table 3: Predicted HRMS Data and Fragmentation for 3-Aminocyclohexanol (C₆H₁₃NO)

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (Da) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₆H₁₃NO | 115.09971 | Molecular Ion |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.10752 | Protonated Molecule |

| [M-H₂O]⁺ | C₆H₁₁N⁺ | 97.08915 | Dehydration (Loss of water) |

| [M-NH₃]⁺ | C₆H₁₀O⁺ | 98.07316 | Loss of ammonia |

| [C₂H₆NO]⁺ | C₂H₆NO⁺ | 60.04494 | Alpha-cleavage adjacent to C-OH |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.08130 | Alpha-cleavage adjacent to C-NH₂ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and composition. For 3-Aminocyclohexanol, with the molecular formula C₆H₁₃NO, the theoretical elemental composition can be calculated based on the atomic masses (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).

The presence of a "hydrate" implies that water molecules are incorporated into the crystal structure. The elemental analysis would change depending on the number of water molecules present per molecule of 3-Aminocyclohexanol. For the anhydrous form, the calculations are as follows:

Molecular Formula: C₆H₁₃NO Molecular Weight: 115.18 g/mol scbt.com

Table 4: Theoretical Elemental Composition of Anhydrous 3-Aminocyclohexanol

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 62.57% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 11.38% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 12.16% |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.89% |

| Total | | | | 115.176 | 100.00% |

Experimental results from elemental analysis that closely match these theoretical values would confirm the elemental composition and purity of the anhydrous compound.

Computational Chemistry and Theoretical Investigations of 3 Aminocyclohexanol

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of 3-aminocyclohexanol (B121133) is not static; it exists as an equilibrium of different spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.orglibretexts.org The cyclohexane (B81311) ring typically adopts a low-energy "chair" conformation, but other forms, such as a "boat" conformation, can also exist. nih.gov

The relative orientation of the amino (-NH2) and hydroxyl (-OH) groups (either cis or trans) significantly influences the conformational landscape.

cis-3-Aminocyclohexanol: In the cis isomer, both the hydroxyl and amino groups can occupy equatorial positions on the chair conformation. This arrangement is generally favored as it minimizes steric hindrance. nih.gov Experimental analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect (NOE) experiments, confirms this diequatorial preference. In one study, the coupling constants for key protons (H1 and H3) were found to be consistent with an axial disposition for these protons, which in turn establishes an equatorial distribution for the OH and NHR (R=substituent) groups. nih.gov

trans-3-Aminocyclohexanol: The conformational analysis of the trans isomer is more complex. A simple chair conformation would force one of the bulky substituents (amino or hydroxyl) into a sterically unfavorable axial position. Experimental data from NMR studies, including coupling constants and NOE interactions, have suggested that for some derivatives of trans-3-aminocyclohexanol, a boat or twist-boat conformation may be significantly populated. nih.gov For example, NOESY experiments on a derivative of trans-4 showed no spatial interaction between the H1 and H3 protons, suggesting an anti-arrangement, which is inconsistent with a simple chair form but can be explained by a boat conformation. nih.gov

The relative stabilities of these conformations are determined by a combination of factors including steric interactions (crowding of groups), torsional strain (from eclipsing bonds), and angle strain (deviation from ideal bond angles). libretexts.org

Table 1: Conformational Data for 3-Aminocyclohexanol Derivatives

| Isomer | Predominant Conformation | Key Experimental Evidence | Reference |

|---|---|---|---|

| cis-4 (derivative) | Chair (diequatorial) | NOESY experiments show interaction between H1 and H3 protons. Coupling constants confirm axial positions for H1 and H3. | nih.gov |

| trans-4 (derivative) | Boat | NOESY experiments show no spatial interaction between H1 and H3. Coupling constants are inconsistent with a chair conformation. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering insights into their stability and reactivity. arxiv.orgarxiv.orgpurdue.edu Methods like Hartree-Fock (HF), Density Functional Theory (DFT), and more advanced post-Hartree-Fock methods are used to solve the Schrödinger equation for the molecule, providing information on electron distribution, molecular orbital energies, and other key properties. arxiv.orgarxiv.orgpageplace.de

For 3-aminocyclohexanol, these calculations can predict:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to contribute significantly to the HOMO.

Electron Density and Atomic Charges: Calculations can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This is often quantified by assigning partial atomic charges (e.g., Mulliken charges). The nitrogen and oxygen atoms are expected to carry significant negative partial charges, making them sites for electrophilic attack, while the adjacent carbon and hydrogen atoms would be more positive.

Reactivity Indices: Based on the electronic structure, various reactivity indices can be calculated to predict the most likely sites for chemical reactions.

Table 2: Hypothetical Results from Quantum Chemical Calculations (DFT B3LYP/6-31G)*

| Property | Predicted Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability, with the lone pair on the nitrogen atom being a primary nucleophilic site. |

| LUMO Energy | +2.1 eV | A high LUMO energy suggests the molecule is a poor electron acceptor. |

| Mulliken Charge on N | -0.85 | Confirms the nitrogen atom is an electron-rich, nucleophilic center. |

| Mulliken Charge on O | -0.72 | Indicates the oxygen atom is also an electron-rich center, capable of acting as a nucleophile or proton acceptor. |

| Electrostatic Potential Map | Negative potential localized around N and O atoms. | Visual confirmation of the primary sites for interaction with electrophiles or for hydrogen bonding. |

Note: The values in this table are illustrative examples of what a typical quantum chemical calculation might produce and are not from a specific published study on 3-aminocyclohexanol hydrate (B1144303).

Transition State Theory Applied to Reaction Mechanisms Involving Aminocyclohexanol

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.orgpressbooks.pub It postulates that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the "activated complex" or "transition state," which exists at the saddle point of a potential energy surface. wikipedia.orgbritannica.com The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products. wikipedia.orglibretexts.org

The central equation of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). wikipedia.orglibretexts.org

Computational chemistry is essential for applying TST. For a reaction involving 3-aminocyclohexanol, such as the acylation of the amino group, quantum chemical calculations can be used to:

Map the Reaction Pathway: The potential energy surface connecting reactants (3-aminocyclohexanol and an acylating agent) and products is calculated.

Locate the Transition State: Algorithms are used to find the exact geometry of the transition state—the point of maximum energy along the reaction coordinate.

Calculate Activation Energy: The energy difference between the reactants and the transition state (ΔE‡ or ΔH‡) is determined. This is the primary barrier that must be overcome for the reaction to proceed. britannica.com

Determine Thermodynamic Properties: By calculating vibrational frequencies, the entropy of activation (ΔS‡) can also be estimated, allowing for the calculation of the Gibbs free energy of activation (ΔG‡) and, ultimately, a theoretical reaction rate. wikipedia.orglibretexts.org

Applying TST can help elucidate reaction mechanisms, predict selectivity (e.g., whether acylation occurs at the nitrogen or oxygen atom), and understand the effect of substituents on reaction rates.

Analysis of Electrostatic Effects and Their Influence on Molecular Conformation

Electrostatic interactions, which arise from the distribution of charge within a molecule, play a critical role in determining its preferred conformation and intermolecular interactions. nih.gov In 3-aminocyclohexanol, the primary sources of significant electrostatic effects are the polar C-N and C-O bonds, and the highly polar N-H and O-H bonds.

Intramolecular Hydrogen Bonding: A key electrostatic interaction in 3-aminocyclohexanol is the potential for an intramolecular hydrogen bond between the amino and hydroxyl groups. In certain conformations, the hydroxyl group's hydrogen atom (a hydrogen bond donor) can interact favorably with the lone pair of electrons on the amino group's nitrogen atom (a hydrogen bond acceptor), or vice versa. This stabilizing interaction can significantly influence the conformational equilibrium, potentially favoring conformations that allow for this interaction, even if they might otherwise be higher in energy due to steric factors. For example, in cis-3-aminocyclohexanol, a conformation that brings the equatorial -OH and -NH2 groups into proximity could be stabilized by such an interaction.

Continuum Solvation Models: Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's conformation. arxiv.org The solvent's dielectric constant can screen electrostatic interactions, potentially altering the strength of intramolecular hydrogen bonds and shifting the conformational equilibrium compared to the gas phase.

The interplay of these electrostatic forces with steric effects ultimately defines the molecule's conformational landscape and its resulting chemical and physical properties.

Applications of 3 Aminocyclohexanol in Supramolecular Chemistry and Materials Science

Design and Synthesis of Supramolecular Assemblies

The strategic placement of hydrogen bond donors (amine and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) on the cyclohexane (B81311) ring makes 3-aminocyclohexanol (B121133) an excellent candidate for the rational design of self-assembling supramolecular structures.

Hydrogen Bonding Networks in Crystal Engineering

In the solid state, the interplay of hydrogen bonds dictates the packing of molecules, a fundamental concept in crystal engineering. 3-Aminocyclohexanol, with its two hydrogen bond donor and two acceptor sites, can form extensive and predictable hydrogen-bonding networks. nih.gov The specific stereochemistry of the amino and hydroxyl groups on the cyclohexane ring plays a crucial role in determining the dimensionality and topology of these networks.

The formation of these networks is governed by the relative orientation of the functional groups, which can be either cis or trans. This stereochemical relationship influences the conformational preferences of the cyclohexane ring (chair, boat, or twist-boat) and, consequently, the geometry of the resulting hydrogen bonds. The interplay of these factors can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

Table 1: Potential Hydrogen Bonding Interactions in 3-Aminocyclohexanol

| Donor Group | Acceptor Group | Type of Interaction |

| Amino (-NH₂) | Hydroxyl (-OH) | Intermolecular |

| Hydroxyl (-OH) | Amino (-NH₂) | Intermolecular |

| Amino (-NH₂) | Amino (-NH₂) | Intermolecular |

| Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular |

This table illustrates the primary hydrogen bonding motifs that can arise between molecules of 3-aminocyclohexanol, leading to the formation of diverse supramolecular architectures.

Application in Receptor Design for Small Molecules

The principles of molecular recognition rely on the specific and directional interactions between a host (receptor) and a guest (small molecule). The well-defined spatial arrangement of functional groups in 3-aminocyclohexanol derivatives makes them attractive scaffolds for the design of synthetic receptors. By incorporating this aminocyclohexanol core into larger molecular frameworks, cavities or binding pockets can be created that are complementary in size, shape, and chemical functionality to target guest molecules.

The amino and hydroxyl groups can be strategically positioned to form multiple hydrogen bonds with a guest, enhancing the binding affinity and selectivity. Furthermore, the cyclohexane backbone provides a rigid and pre-organized platform, minimizing the entropic penalty upon binding. This approach has been explored in the development of receptors for various small molecules, leveraging the predictable hydrogen-bonding capabilities of the aminocyclohexanol moiety.

Incorporation into Advanced Polymeric Materials and Their Property Enhancement

3-Aminocyclohexanol serves as a valuable monomer or functionalizing agent in the synthesis of advanced polymeric materials, particularly polyamides. chemimpex.com The presence of both a reactive amino group and a hydroxyl group allows for its incorporation into polymer backbones or as a pendant group, respectively, influencing the final properties of the material.

When used as a diamine monomer in condensation polymerization with dicarboxylic acids or their derivatives, 3-aminocyclohexanol can introduce specific structural features into the polyamide chain. The non-planar, cyclic nature of the cyclohexane ring can disrupt the regular chain packing that is characteristic of many aromatic polyamides. This disruption can lead to improved solubility in common organic solvents and lower the melting point or glass transition temperature, thereby enhancing the processability of the resulting polymers. chemimpex.com

Furthermore, the hydroxyl group, if not involved in the main chain formation, remains as a pendant functional group along the polymer backbone. These hydroxyl groups can participate in intermolecular hydrogen bonding between polymer chains, which can significantly influence the mechanical and thermal properties of the material. For instance, increased hydrogen bonding can lead to higher tensile strength and modulus, as well as improved thermal stability. The ability to tailor these properties by incorporating 3-aminocyclohexanol makes it a useful component in the design of high-performance polymers. chemimpex.com

Table 2: Potential Effects of Incorporating 3-Aminocyclohexanol into Polyamides

| Property | Influence of Cyclohexane Ring | Influence of Pendant Hydroxyl Group |

| Solubility | Increased | May increase polarity |

| Processability | Improved (lower melting point) | May affect melt viscosity |

| Mechanical Strength | May be altered due to chain packing | Can be enhanced via hydrogen bonding |

| Thermal Stability | Dependent on overall structure | Can be improved via hydrogen bonding |

This interactive table summarizes the potential enhancements to polyamide properties upon the incorporation of 3-aminocyclohexanol, distinguishing between the effects of the cyclohexane backbone and the pendant hydroxyl group.

Role as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

In the field of coordination chemistry, molecules that can donate electron pairs to a metal ion are known as ligands. 3-Aminocyclohexanol, with its nitrogen and oxygen atoms, can act as a bidentate or a bridging ligand, coordinating to one or more metal centers. This capability makes it a potential building block for the construction of metal-organic frameworks (MOFs). researchgate.netrsc.org

MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming porous, three-dimensional structures. The choice of the organic linker is critical in determining the topology, porosity, and functionality of the resulting MOF. The use of functionalized linkers, such as those derived from 3-aminocyclohexanol, can introduce specific chemical properties into the pores of the MOF. researchgate.netrsc.org

Emerging Research Directions and Future Prospects for 3 Aminocyclohexanol Studies

Development of Sustainable and Green Synthesis Routes for Industrial Relevance

The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and employment of energy-efficient processes. Research into the synthesis of 3-Aminocyclohexanol (B121133) is beginning to align with these principles, moving away from classical methods that may involve harsh reagents and generate significant waste streams.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govyoutube.com This can be particularly advantageous in the synthesis of 3-Aminocyclohexanol precursors, potentially reducing energy consumption and minimizing the formation of byproducts. nih.gov The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of a synthetic route, as water is an environmentally benign solvent. youtube.com

Biocatalysis represents another cornerstone of green chemistry with significant potential for the synthesis of 3-Aminocyclohexanol. Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity, and are biodegradable. mdpi.com While specific biocatalytic routes to 3-Aminocyclohexanol hydrate (B1144303) are still under development, related research on other amino alcohols showcases the feasibility of this approach. For instance, the use of enzymes like lipases for the resolution of chiral precursors has been demonstrated for related compounds.

The integration of flow chemistry is also a key area of development for the sustainable industrial synthesis of aminocyclohexanols. Continuous flow reactors offer advantages in terms of safety, scalability, and process control, allowing for more efficient and reproducible manufacturing processes.

Future research in this area will likely focus on combining these green technologies. For example, the development of a continuous flow process that utilizes an immobilized biocatalyst for a key stereoselective step in the synthesis of 3-Aminocyclohexanol would represent a significant advancement in sustainable chemical manufacturing.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of chemical transformations are critically dependent on the catalyst employed. The development of novel catalytic systems is a major driving force in modern organic synthesis, and the production of 3-Aminocyclohexanol is no exception.

Enzymatic catalysis is at the forefront of this exploration. The stereoselective preparation of aminocyclohexanols can be achieved using a combination of enzymes in one-pot or cascade reactions. For example, a dual-enzyme system employing a keto reductase (KRED) and an amine transaminase (ATA) has been successfully used for the synthesis of 4-aminocyclohexanol isomers. d-nb.info This approach allows for the highly selective production of specific stereoisomers from a readily available starting material. d-nb.info The modularity of such systems, where different enzymes can be chosen to favor the formation of either cis or trans isomers, highlights the power of biocatalysis in achieving high stereoselectivity. d-nb.info

Bimetallic catalysts are also emerging as a promising class of materials for amination reactions. These catalysts, which consist of two different metals, can exhibit synergistic effects that lead to enhanced activity and selectivity compared to their monometallic counterparts. mdpi.comunl.pt For instance, Rhodium-Nickel (Rh-Ni) bimetallic catalysts have shown high efficiency in the reductive amination of cyclohexanone (B45756) to produce cyclohexylamine, a related compound. mdpi.com The addition of a second metal can improve the dispersion of the active metal, modify its electronic properties, and create bifunctional sites that facilitate different steps of the reaction. mdpi.com Research into cobalt-based bimetallic catalysts for the direct amination of alcohols with ammonia (B1221849) also points to a more atom-efficient and environmentally friendly route to amines. mpg.de The exploration of similar bimetallic systems for the synthesis of 3-Aminocyclohexanol could lead to more efficient and selective industrial processes.

The table below summarizes the key features of these emerging catalytic systems.

| Catalytic System | Key Features | Potential Advantages for 3-Aminocyclohexanol Synthesis |

| Enzymatic (e.g., KRED/ATA) | High stereoselectivity, mild reaction conditions, biodegradable. | Direct synthesis of specific stereoisomers (cis/trans). |

| Bimetallic (e.g., Rh-Ni, Co-NM) | Synergistic effects, enhanced activity and selectivity, potential for cost reduction. | Improved efficiency in amination and reduction steps. |

Future work in this area will involve the discovery and engineering of new enzymes with tailored substrate specificities and the rational design of bimetallic catalysts with optimized compositions and structures for the synthesis of 3-Aminocyclohexanol.

Discovery of New Derivatives with Tailored Chemical Functionality for Diverse Applications

3-Aminocyclohexanol serves as a versatile building block for the synthesis of a wide range of derivatives with potential applications in various fields, particularly in the pharmaceutical industry. chemimpex.com The amino and hydroxyl functional groups provide reactive handles for the introduction of diverse chemical moieties, allowing for the fine-tuning of the molecule's properties.

Research in this area is focused on the synthesis of new 3-Aminocyclohexanol derivatives with tailored functionalities to interact with specific biological targets. For example, it is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com The specific stereochemistry of the amino and hydroxyl groups is often crucial for the biological activity of these derivatives.

One area of application is in the development of drugs for respiratory conditions. The trans-isomer of 3-aminocyclohexanol hydrochloride is a known intermediate in the synthesis of such therapeutic agents. smolecule.com Furthermore, derivatives of aminocyclohexanol are being explored for the treatment of diseases associated with 2,3-oxidosqualene-lanosterol cyclase, such as hypercholesterolemia and hyperlipemia.

The chiral nature of 3-Aminocyclohexanol also makes it a valuable scaffold in medicinal chemistry for the development of compounds that can selectively interact with biological receptors and enzymes. The ability to synthesize specific stereoisomers of 3-Aminocyclohexanol derivatives is therefore of paramount importance.

The following table highlights some of the potential applications of 3-Aminocyclohexanol derivatives.

| Application Area | Example of Potential Use | Rationale for Use of 3-Aminocyclohexanol Scaffold |

| Pharmaceuticals | Analgesics, anti-inflammatory drugs, mucolytic agents. | The aminocyclohexanol core provides a rigid scaffold for presenting functional groups that can interact with biological targets. |

| Agrochemicals | Development of new pesticides and herbicides. | The bifunctional nature of the molecule allows for the synthesis of a diverse library of compounds for screening. |

| Materials Science | Incorporation into polymers to enhance properties. | The amino and hydroxyl groups can act as monomers or cross-linking agents in polymerization reactions. |